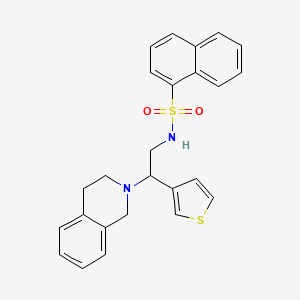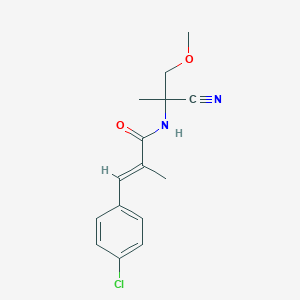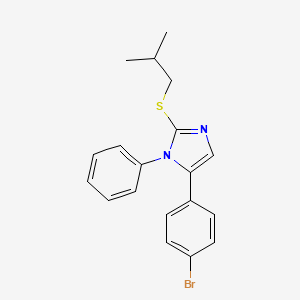![molecular formula C23H19N3O3S B2743136 N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 941959-27-9](/img/structure/B2743136.png)
N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized for their anti-tubercular activity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide, as part of the broader sulfonamide family, has been the subject of various studies focusing on its synthesis, chemical properties, and potential applications in scientific research. Key findings include:
- The synthesis and evaluation of sulfonamide derivatives for potential therapeutic applications have been explored, with particular attention to their antibacterial activity and receptor antagonism properties. For instance, derivatives have been synthesized and evaluated as 5-HT7 receptor antagonists, indicating potential utility in neurological or psychiatric conditions (Yoon et al., 2008).
- Structural analysis of specific sulfonamide compounds, such as the detailed crystal structure of N'-(6-methoxy-3-pyridazinyl)sulfanilamide (a closely related compound), reveals insights into the molecular geometry and potential interaction sites for biological activity. Such studies are foundational for understanding drug-receptor interactions at the molecular level (Basak et al., 1987).
Pharmacological and Biological Applications
Research into the pharmacological applications of sulfonamide derivatives, including this compound, highlights their potential as therapeutic agents:
- Sulfonamides have been evaluated for their inhibitory activity against various enzymes, revealing potential applications in treating diseases through enzyme inhibition strategies. For example, novel benzenesulfonamides carrying benzamide moiety have shown significant inhibitory potential against acetylcholinesterase and human carbonic anhydrases, suggesting applications in treating conditions such as glaucoma, epilepsy, and certain types of edema (Tuğrak et al., 2020).
- Studies on the synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives have expanded the understanding of sulfonamides' role in combating bacterial infections. These compounds have shown significant antibacterial activities against various strains, including E. coli and Staphylococcus aureus, underlining the ongoing relevance of sulfonamides in addressing antibiotic resistance (Mohamed, 2007).
Environmental and Analytical Applications
The environmental persistence and analysis of sulfonamides, including methods for detecting sulfonamide residues in biological and environmental samples, have been subjects of research, reflecting the concern over antibiotic residues in the environment:
- The establishment of methods to detect sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography highlights the importance of monitoring and controlling antibiotic residues in food sources. Such analytical methodologies are crucial for ensuring food safety and addressing public health concerns related to antibiotic use in agriculture (Premarathne et al., 2017).
Propiedades
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-29-23-15-14-22(24-25-23)19-8-5-9-20(16-19)26-30(27,28)21-12-10-18(11-13-21)17-6-3-2-4-7-17/h2-16,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNUIJFPHXODRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2743054.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2743057.png)
![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide](/img/structure/B2743058.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2743060.png)

![2,3,4-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2743063.png)


![Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2743069.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743070.png)
![N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2743072.png)
